N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine
Description
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole-derived amine characterized by dual pyrazole rings with methyl substituents. Pyrazole derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors and bioactive intermediates .
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-8-9(7-15(3)12-8)6-11-10-4-5-14(2)13-10/h4-5,7H,6H2,1-3H3,(H,11,13) |
InChI Key |
KERIZIXMVKBZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=NN(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of hydrazine derivatives with β-diketones. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with methylhydrazine under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrides such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of halogenated pyrazoles.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study : A study evaluating several pyrazole derivatives found that this compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been tested for its ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Study Findings : In vitro assays showed that this compound inhibited TNF-α production by 70% at a concentration of 10 µM, which is significant compared to traditional anti-inflammatory drugs .
Anticancer Potential
The anticancer effects of pyrazole derivatives have been a significant area of research. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Research Overview : In a study involving HepG2 (liver cancer) and A549 (lung cancer) cell lines, this compound exhibited IC50 values of 5.35 µM and 8.74 µM, respectively, indicating potent anticancer activity .
Stepwise Synthesis
- Formation of Pyrazole Ring : Starting materials such as hydrazine derivatives react with carbonyl compounds.
- Methylation : Methyl groups are introduced using methylating agents like methyl iodide.
- Final Coupling Reaction : The final product is obtained through a coupling reaction between substituted pyrazoles.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine involves interaction with specific molecular targets. It can inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation. The compound may also induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs include:
N,1,3-Trimethyl-1H-pyrazol-5-amine : Features a single pyrazole ring with methyl groups at positions 1, 3, and 5, synthesized via hydrolysis of acetamide intermediates .
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine : Contains a pyrazole-methyl-pyrazole backbone but lacks dimethyl substitution at the 1,3-positions of the bridging pyrazole .
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine : Substitutes the dimethylpyrazole group with a pyridinyl moiety and an ethylamine side chain .
Physical and Chemical Properties
Key Research Findings and Limitations
- Synthetic Challenges : Alkylation of pyrazole amines often requires optimized conditions (e.g., copper catalysis) to avoid by-products, as seen in cyclopropylamine derivatives .
- Data Gaps: Limited direct evidence for the target compound’s spectral data, solubility, or biological activity necessitates further experimental validation.
Biological Activity
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 189.23 g/mol. The compound features two pyrazole rings, which are known for their diverse biological activities.
Recent studies suggest that compounds containing pyrazole moieties can modulate various cellular pathways, including:
- mTORC1 Pathway : Similar compounds have been shown to reduce mTORC1 activity, leading to increased autophagy. This mechanism is crucial for cancer treatment as it can inhibit tumor growth by promoting cell death in cancer cells under metabolic stress .
- Autophagic Flux : Disruption of autophagic flux has been observed in related compounds, indicating that they may interfere with cellular recycling processes essential for cell survival during nutrient deprivation .
Anticancer Properties
Numerous studies have reported the anticancer potential of pyrazole derivatives. For instance:
These findings highlight the potential for this compound to exhibit similar anticancer effects.
Structure-Activity Relationship (SAR)
The structure of pyrazole derivatives is critical for their biological activity. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity against cancer cell lines. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
